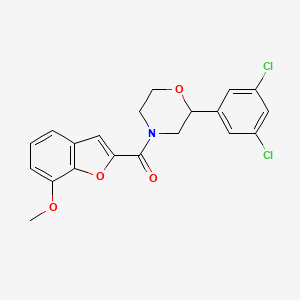

![molecular formula C17H16N2O2S2 B6506803 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea CAS No. 1421509-24-1](/img/structure/B6506803.png)

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea” is a complex organic molecule that contains several functional groups, including a hydroxy group, thiophene rings, a phenyl group, and a urea group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Compounds containing thiophene rings are known to exhibit a variety of properties and applications .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The hydroxy group might be involved in reactions such as esterification or ether formation. The thiophene rings might undergo electrophilic aromatic substitution reactions. The urea group could participate in reactions with isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the hydroxy group might increase its solubility in polar solvents. The aromatic thiophene and phenyl rings might contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea has been studied for its potential applications in drug delivery, biocatalysis, and as a probe for biological imaging. In drug delivery, this compound has been used to form nanoparticles that can be used to deliver drugs to targeted tissues. In biocatalysis, this compound has been used as a substrate for the enzyme lipase, which catalyzes the hydrolysis of esters and amides. In biological imaging, this compound has been used as a fluorescent probe to study the structure and dynamics of proteins.

Mecanismo De Acción

Target of Action

Thiophene-based compounds have been reported to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various targets and cause changes in cellular processes . For example, some thiophene derivatives have shown anti-inflammatory and antioxidant activities .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, influencing processes such as inflammation and oxidation .

Pharmacokinetics

It’s known that the metabolism of thiophene derivatives is somewhat similar to methamphetamine, involving processes such as hydroxylation, demethylation, and deamination .

Result of Action

Some thiophene derivatives have shown to exhibit anti-inflammatory and antioxidant activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea in laboratory experiments include its relatively low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is the lack of detailed information regarding its mechanism of action.

Direcciones Futuras

The potential applications of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea are still being explored, and there are many directions for future research. These include further investigations into the compound’s mechanism of action, as well as its potential applications in drug delivery, biocatalysis, and biological imaging. Additionally, further studies could be conducted to explore the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further studies could be conducted to explore the compound’s potential as a substrate for enzymes, as well as its potential as a ligand for metal ions.

Métodos De Síntesis

The synthesis of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea has been described in several studies. The most common synthesis route involves the reaction of thiophene-2-carbaldehyde with 5-chloro-2-methylthiophene, followed by the reaction of the product with phenyl isocyanate. This method is relatively straightforward, and can be easily scaled up for industrial applications. Other synthesis methods have also been reported, such as the reaction of 5-chloro-2-methylthiophene with phenyl isocyanate, followed by the reaction of the product with thiophene-2-carbaldehyde.

Propiedades

IUPAC Name |

1-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10,16,20H,11H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQKUUTERYHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6506728.png)

![methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate](/img/structure/B6506731.png)

![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6506742.png)

![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6506748.png)

![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6506761.png)

![N-(3-methoxyphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6506764.png)

![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B6506765.png)

![N-(2,3-dimethylphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6506770.png)

![(2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6506781.png)

![4-fluoro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methylbenzene-1-sulfonamide](/img/structure/B6506787.png)

![N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6506792.png)

![2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine](/img/structure/B6506814.png)

![N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506816.png)